molecular formula C10H7N5O B11887087 1-(Pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 650638-18-9

1-(Pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B11887087
CAS No.: 650638-18-9
M. Wt: 213.20 g/mol
InChI Key: SNGKJKRAKWLJBM-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its fused pyrimidine and pyrazole rings, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of pyridine-3-carboxaldehyde with hydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with a suitable diketone to form the pyrazolo[3,4-d]pyrimidine core. The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways that are crucial for cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Pyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
  • 1-(Pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
  • 1-(Quinolin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Uniqueness

1-(Pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to its specific substitution pattern on the pyridine ring, which can significantly influence its biological activity and selectivity towards certain molecular targets. This compound has shown higher potency and selectivity in inhibiting specific kinases compared to its analogs, making it a valuable candidate for further drug development .

Biological Activity

1-(Pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and structural features that contribute to its pharmacological properties.

Structural Features

The compound belongs to the pyrazolo[3,4-d]pyrimidine class of heterocyclic compounds. Its structure can be represented as follows:

  • Molecular Formula : C10H8N4O
  • Molecular Weight : 200.2 g/mol

This compound features a pyridine ring substituted at the 3-position and a pyrazolo-pyrimidine core, which are critical for its biological activity.

Anticancer Properties

Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines. For instance:

  • In vitro Studies : The compound has shown cytotoxic effects on human cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and HL60 (acute myeloid leukemia), with IC50 values ranging from 1.0 µM to 2.0 µM, indicating potent activity against these malignancies .

The biological activity of this compound is largely attributed to its ability to inhibit specific kinases involved in cell proliferation and survival. Notably:

  • CDK Inhibition : It has been reported to inhibit cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9, with IC50 values as low as 0.36 µM for CDK2, demonstrating a high level of selectivity .

Other Biological Activities

Apart from anticancer properties, this compound has been explored for other therapeutic potentials:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrazolo[3,4-d]pyrimidines may exhibit antimicrobial properties against various pathogens .
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation in preclinical models, although detailed studies are still required .

Study 1: Antiproliferative Activity

A study published in Pharmaceuticals evaluated the antiproliferative effects of several pyrazolo[3,4-d]pyrimidine derivatives, including our compound of interest. The results indicated that structural modifications could enhance potency and selectivity against cancer cell lines .

CompoundCell LineIC50 (µM)Selectivity Index
This compoundMDA-MB-2311.05 ± 0.64>25
Derivative AHL600.95 ± 0.40>20
Derivative BVero (normal)>25-

Study 2: Kinase Inhibition

Another research effort focused on the kinase inhibition profile of this class of compounds, revealing that modifications at the pyridine ring significantly impact inhibitory efficacy against CDKs .

Properties

CAS No.

650638-18-9

Molecular Formula

C10H7N5O

Molecular Weight

213.20 g/mol

IUPAC Name

1-pyridin-3-yl-5H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C10H7N5O/c16-10-8-5-14-15(9(8)12-6-13-10)7-2-1-3-11-4-7/h1-6H,(H,12,13,16)

InChI Key

SNGKJKRAKWLJBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)N2C3=C(C=N2)C(=O)NC=N3

Origin of Product

United States

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